Ampelopsin G
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampelopsin G can be synthesized through several chemical routes. One common method involves the hydrothermal extraction of the compound from the dried fruits of Ampelopsis grossedentata. This process typically involves high temperatures and the use of cellulase to enhance the hydrolysis of the plant material .
Industrial Production Methods
In an industrial setting, the extraction of this compound is optimized by using a filter press and continuous flow centrifuge to remove insoluble materials from the hydrolysate. This method ensures a high recovery yield of this compound, making it a safe and economical process .
Chemical Reactions Analysis
Types of Reactions
Ampelopsin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic effects.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced bioactivity. For example, oxidation reactions can lead to the formation of compounds with increased antioxidant properties .
Scientific Research Applications
Ampelopsin G has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Medicine: This compound has shown promise in treating conditions such as diabetes, obesity, and neurodegenerative diseases
Mechanism of Action
Ampelopsin G exerts its effects through several molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Additionally, it up-regulates the fibroblast growth factor 21 (FGF21) and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways, contributing to its anti-diabetic effects .
Comparison with Similar Compounds
Ampelopsin G is similar to other flavonoids such as quercetin and luteolin, which also exhibit antioxidant and anti-inflammatory properties. this compound is unique in its ability to activate PPARγ and regulate glucose metabolism more effectively . Other similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory effects.
Luteolin: Exhibits anti-cancer and neuroprotective properties.
Kaempferol: Another flavonoid with significant antioxidant activity.
This compound stands out due to its potent insulin-sensitizing effects and its ability to modulate multiple signaling pathways involved in metabolic regulation .
Biological Activity
Ampelopsin G, also known as dihydromyricetin (DMY), is a flavanonol compound derived from the plant Hovenia dulcis Thunb. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, tables summarizing key data, and case studies.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which have been demonstrated in various studies. It effectively scavenges free radicals and enhances the body's antioxidant defenses.
- Mechanism of Action : this compound reduces oxidative stress by decreasing reactive oxygen species (ROS) levels and lipid peroxidation markers such as malondialdehyde (MDA). It also increases the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
- In Vivo Studies : In a study involving LPS-induced oxidative stress in piglets, this compound was shown to enhance total antioxidant capacity and decrease MDA levels .
Study | Model | Findings |
---|---|---|
PLOS ONE (2014) | Piglets | Increased total antioxidant capacity, reduced MDA levels |
PMC (2019) | Cardiac fibroblasts | Decreased ROS production and MDA levels, increased SOD activity |
Anticancer Activity
Research indicates that this compound possesses potent anticancer properties across various cancer types.
- Leukemia : this compound significantly inhibited the proliferation of leukemia cell lines HL60 and K562. The IC50 values were notably lower for HL60 cells compared to K562 cells, indicating a higher sensitivity .
- Breast Cancer : In studies involving breast cancer cells, this compound was found to suppress mTOR signaling pathways, leading to reduced cell proliferation and induced apoptosis. It effectively inhibited the growth of MDA-MB-231 cells both in vitro and in vivo .
Cancer Type | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Leukemia | HL60 | 60.77 | Inhibition of proliferation |
K562 | 156.2 | Inhibition of proliferation | |
Breast Cancer | MDA-MB-231 | N/A | Induction of apoptosis |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic potential.
- Mechanism : It inhibits the expression of pro-inflammatory cytokines and downregulates NF-κB signaling pathways in various cell types .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.
- Mechanism : The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways related to cell survival .
Case Studies
- Oxidative Stress in Piglets : A study evaluated the protective effects of this compound against LPS-induced oxidative stress in piglets. Results indicated that it significantly reduced markers of oxidative damage and enhanced antioxidant enzyme activity .
- Leukemia Cell Proliferation : In vitro experiments demonstrated that this compound effectively inhibited the proliferation of leukemia cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
- Breast Cancer Chemoprevention : A study showed that this compound could suppress breast carcinogenesis by inhibiting mTOR signaling pathways, suggesting its role as a chemopreventive agent .
Properties
Molecular Formula |
C42H32O9 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
InChI Key |
ZLVIMYAFYHEPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O |
Origin of Product |
United States |
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